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molecular formula C7H8N2O B010538 Benzohydrazide CAS No. 106731-53-7

Benzohydrazide

Cat. No. B010538
M. Wt: 136.15 g/mol
InChI Key: WARCRYXKINZHGQ-UHFFFAOYSA-N
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Patent
US08906518B2

Procedure details

Into a 200 mL three-neck flask was put 25 g (0.17 mol) of ethyl benzoate, 60 mL of ethanol was added thereto, and the mixture was stirred. After that, 20 mL of hydrazine monohydrate was added to the mixture, and this mixture was stirred while being heated at 78° C. for 8 hours. After the reaction, the reaction solution was added to about 500 mL of water, and ethyl acetate was added to this aqueous solution. An organic layer was separated from an aqueous layer, and washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution in that order. Magnesium sulfate was added to the organic layer, so that the organic layer was dried. This mixture was suction filtered, so that the magnesium sulfate was removed, whereby a filtrate was obtained. The obtained filtrate was concentrated to give a solid. The solid was recrystallized with a mixed solvent of ethanol and hexane, whereby 15 g of a white solid of benzohydrazide, which was the object of the synthesis, was obtained in a yield of 66% (synthesis scheme (b-1)).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.O.[NH2:16][NH2:17].O>C(OCC)(=O)C>[C:1]([NH:16][NH2:17])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 mL three-neck flask was put
STIRRING
Type
STIRRING
Details
this mixture was stirred
CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
was added to this aqueous solution
CUSTOM
Type
CUSTOM
Details
An organic layer was separated from an aqueous layer
WASH
Type
WASH
Details
washed with a saturated aqueous sodium hydrogen carbonate solution
ADDITION
Type
ADDITION
Details
Magnesium sulfate was added to the organic layer, so that the organic layer
CUSTOM
Type
CUSTOM
Details
was dried
FILTRATION
Type
FILTRATION
Details
filtered, so that the magnesium sulfate
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
whereby a filtrate was obtained
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized with a mixed solvent of ethanol and hexane, whereby 15 g of a white solid of benzohydrazide, which
CUSTOM
Type
CUSTOM
Details
the object of the synthesis
CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 66% (synthesis scheme (b-1))

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08906518B2

Procedure details

Into a 200 mL three-neck flask was put 25 g (0.17 mol) of ethyl benzoate, 60 mL of ethanol was added thereto, and the mixture was stirred. After that, 20 mL of hydrazine monohydrate was added to the mixture, and this mixture was stirred while being heated at 78° C. for 8 hours. After the reaction, the reaction solution was added to about 500 mL of water, and ethyl acetate was added to this aqueous solution. An organic layer was separated from an aqueous layer, and washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution in that order. Magnesium sulfate was added to the organic layer, so that the organic layer was dried. This mixture was suction filtered, so that the magnesium sulfate was removed, whereby a filtrate was obtained. The obtained filtrate was concentrated to give a solid. The solid was recrystallized with a mixed solvent of ethanol and hexane, whereby 15 g of a white solid of benzohydrazide, which was the object of the synthesis, was obtained in a yield of 66% (synthesis scheme (b-1)).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.O.[NH2:16][NH2:17].O>C(OCC)(=O)C>[C:1]([NH:16][NH2:17])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 mL three-neck flask was put
STIRRING
Type
STIRRING
Details
this mixture was stirred
CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
was added to this aqueous solution
CUSTOM
Type
CUSTOM
Details
An organic layer was separated from an aqueous layer
WASH
Type
WASH
Details
washed with a saturated aqueous sodium hydrogen carbonate solution
ADDITION
Type
ADDITION
Details
Magnesium sulfate was added to the organic layer, so that the organic layer
CUSTOM
Type
CUSTOM
Details
was dried
FILTRATION
Type
FILTRATION
Details
filtered, so that the magnesium sulfate
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
whereby a filtrate was obtained
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized with a mixed solvent of ethanol and hexane, whereby 15 g of a white solid of benzohydrazide, which
CUSTOM
Type
CUSTOM
Details
the object of the synthesis
CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 66% (synthesis scheme (b-1))

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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